molecular formula C8H9BrFNO B13928718 5-Bromo-4-fluoro-2-isopropoxypyridine

5-Bromo-4-fluoro-2-isopropoxypyridine

Cat. No.: B13928718
M. Wt: 234.07 g/mol
InChI Key: DGGYTGOLBITXQG-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-isopropoxypyridine is a halogenated pyridine derivative with bromine (Br) at position 5, fluorine (F) at position 4, and an isopropoxy group (-OCH(CH₃)₂) at position 2. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents. Bromine and fluorine enhance electrophilicity and metabolic stability, while the bulky isopropoxy group influences solubility and steric interactions in binding environments.

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

5-bromo-4-fluoro-2-propan-2-yloxypyridine

InChI

InChI=1S/C8H9BrFNO/c1-5(2)12-8-3-7(10)6(9)4-11-8/h3-5H,1-2H3

InChI Key

DGGYTGOLBITXQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-isopropoxypyridine typically involves the substitution reactions on a pyridine ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine derivative is treated with bromine and fluorine sources under controlled conditions. For instance, starting from 2-isopropoxypyridine, bromination and fluorination can be achieved using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-isopropoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 5-phenyl-4-fluoro-2-isopropoxypyridine .

Scientific Research Applications

5-Bromo-4-fluoro-2-isopropoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-isopropoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

Halogenated Pyridines/Pyrimidines
  • 5-Bromo-2-chloropyrimidin-4-amine (): A pyrimidine derivative with Br at position 5 and Cl at position 2. The Br and Cl substituents enhance electrophilicity, but the absence of a bulky alkoxy group reduces steric hindrance compared to 5-Bromo-4-fluoro-2-isopropoxypyridine .
  • Methyl 5-bromo-2-methoxyisonicotinate (): A pyridine derivative with Br at position 5 and a methoxy (-OCH₃) group at position 2. The ester group at position 4 introduces additional reactivity for further functionalization .
Functional Group Variations
  • 4-Amino-5-bromo-2-chloropyrimidine (): Features an amino (-NH₂) group at position 4, which increases nucleophilicity and hydrogen-bonding capacity. The Br and Cl substituents mirror the halogenated positions in the target compound, but the pyrimidine scaffold alters electronic distribution .
  • 2-Bromo-5-(piperidin-4-yl)pyridine ():

    • Contains Br at position 2 and a piperidine ring at position 4. The piperidine group introduces basicity and conformational flexibility, contrasting with the rigid isopropoxy and fluorine substituents in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Hydrogen Bond Donors Hydrogen Bond Acceptors
5-Bromo-4-fluoro-2-isopropoxypyridine ~250.1 ~2.5 0 4 (F, O, N)
5-Bromo-2-chloropyrimidin-4-amine 222.5 ~1.8 2 (NH₂) 3 (N, Cl)
Methyl 5-bromo-2-methoxyisonicotinate 274.1 ~2.2 0 5 (O, Br)
2-Bromo-5-(piperidin-4-yl)pyridine 271.1 ~1.5 1 (NH) 3 (N, Br)

<sup>*</sup>Estimated using fragment-based methods.

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